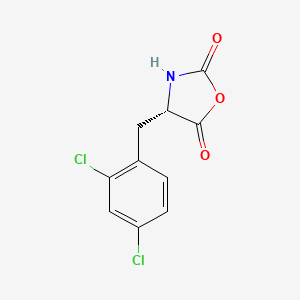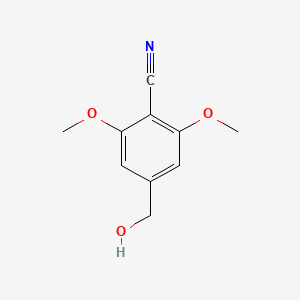
4-(Hydroxymethyl)-2,6-dimethoxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxymethyl)-2,6-dimethoxybenzonitrile is an organic compound with the molecular formula C10H11NO3. This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) and two methoxy groups (-OCH3) attached to a benzonitrile core. It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2,6-dimethoxybenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethoxybenzonitrile.
Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through a hydroxymethylation reaction. This involves the reaction of 2,6-dimethoxybenzonitrile with formaldehyde in the presence of a base such as sodium hydroxide.
Reaction Conditions: The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the formation of the hydroxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-(Hydroxymethyl)-2,6-dimethoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include 4-(Formyl)-2,6-dimethoxybenzonitrile and 4-(Carboxy)-2,6-dimethoxybenzonitrile.
Reduction: The major product is 4-(Hydroxymethyl)-2,6-dimethoxybenzylamine.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
4-(Hydroxymethyl)-2,6-dimethoxybenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is explored for its potential in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Hydroxymethyl)-2,6-dimethoxybenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxymethyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and chemical processes.
類似化合物との比較
Similar Compounds
4-(Hydroxymethyl)benzonitrile: Lacks the methoxy groups, making it less versatile in certain reactions.
2,6-Dimethoxybenzonitrile: Lacks the hydroxymethyl group, limiting its reactivity in hydroxymethylation reactions.
4-(Hydroxymethyl)-2-methoxybenzonitrile: Contains only one methoxy group, affecting its chemical properties and reactivity.
Uniqueness
4-(Hydroxymethyl)-2,6-dimethoxybenzonitrile is unique due to the presence of both hydroxymethyl and methoxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for various synthetic applications.
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
4-(hydroxymethyl)-2,6-dimethoxybenzonitrile |
InChI |
InChI=1S/C10H11NO3/c1-13-9-3-7(6-12)4-10(14-2)8(9)5-11/h3-4,12H,6H2,1-2H3 |
InChIキー |
HWBQURDRUHVTCA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1C#N)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


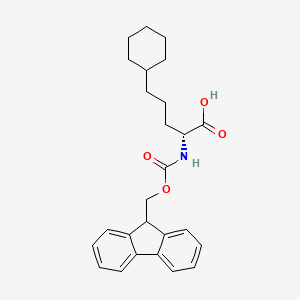
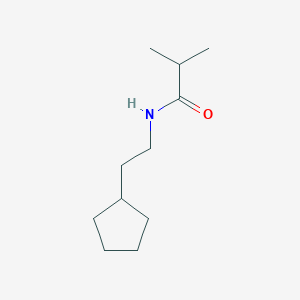
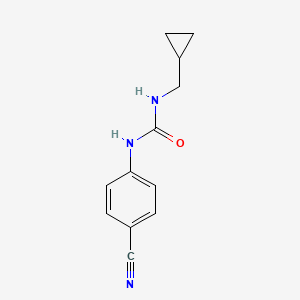
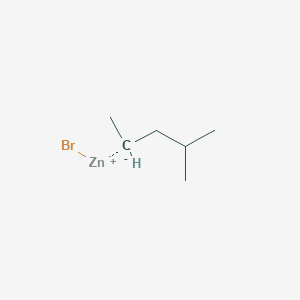

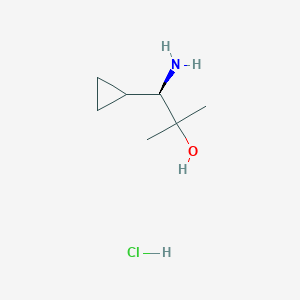

![3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14895288.png)



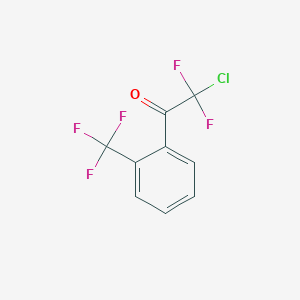
![Imidazo[1,2-c]pyrimidine-8-carboxamide, 10t](/img/structure/B14895319.png)
